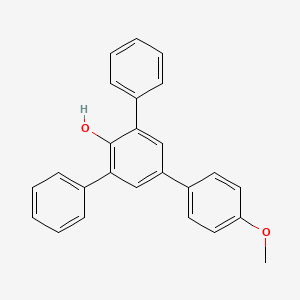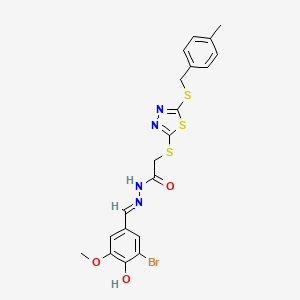
C20H19BrN4O3S3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H19BrN4O3S3 is a complex organic molecule that features a bromine atom, multiple nitrogen and sulfur atoms, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H19BrN4O3S3 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of a thiadiazole ring, which involves the reaction of a thioamide with a hydrazine derivative under acidic conditions.
Introduction of the Bromobenzyl Group: The next step involves the introduction of a bromobenzyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the thiadiazole intermediate with a bromobenzyl halide in the presence of a base.
Formation of the Pyrrolidinylsulfonyl Group: The final step involves the introduction of a pyrrolidinylsulfonyl group through a sulfonylation reaction. This is achieved by reacting the intermediate with a pyrrolidinylsulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
C20H19BrN4O3S3: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
C20H19BrN4O3S3: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which C20H19BrN4O3S3 exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may bind to specific enzymes or receptors, altering their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
C20H19BrN4O3S3: can be compared with other similar compounds, such as:
C20H19ClN4O3S3: This compound has a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
C20H19IN4O3S3: This compound has an iodine atom instead of a bromine atom. The larger size and different electronic properties of iodine can result in distinct chemical and biological properties.
C20H19BrN4O2S3: This compound lacks one oxygen atom compared to . The absence of an oxygen atom can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19BrN4O3S3 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19BrN4O3S3/c1-12-3-5-13(6-4-12)10-29-19-24-25-20(31-19)30-11-17(26)23-22-9-14-7-15(21)18(27)16(8-14)28-2/h3-9,27H,10-11H2,1-2H3,(H,23,26)/b22-9+ |
InChI Key |
QNTCYMXUTIABDF-LSFURLLWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
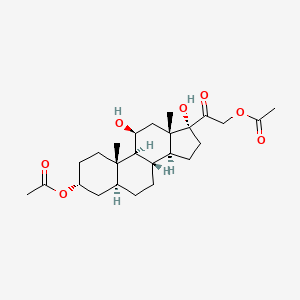
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
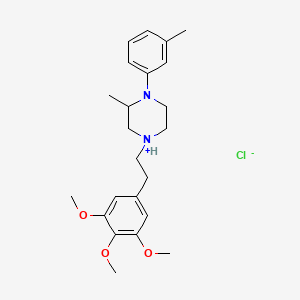

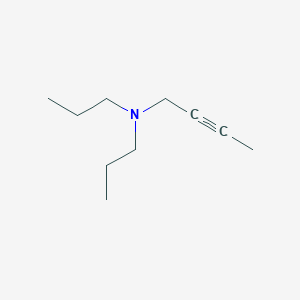

![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)
